molecular formula C13H26O B14312116 3,3-Dimethylundec-1-EN-4-OL CAS No. 113317-62-7

3,3-Dimethylundec-1-EN-4-OL

Cat. No.: B14312116
CAS No.: 113317-62-7
M. Wt: 198.34 g/mol
InChI Key: LPRSAFOINQJRRX-UHFFFAOYSA-N
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Description

3,3-Dimethylundec-1-EN-4-OL is an organic compound with the molecular formula C13H26O. It is a branched alkene with a hydroxyl group attached to the fourth carbon atom. This compound is known for its unique structure, which includes a double bond at the first carbon and two methyl groups at the third carbon. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylundec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 3,3-Dimethylundec-1-ENE with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the use of solvents and purification steps to isolate the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylundec-1-EN-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-Dimethylundec-1-EN-4-one or 3,3-Dimethylundec-1-EN-4-al.

    Reduction: Formation of 3,3-Dimethylundecanol.

    Substitution: Formation of 3,3-Dimethylundec-1-EN-4-chloride or 3,3-Dimethylundec-1-EN-4-amine.

Scientific Research Applications

3,3-Dimethylundec-1-EN-4-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethylundec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylundecane: Lacks the double bond and hydroxyl group, making it less reactive.

    3,3-Dimethylundec-1-EN-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.

    3,3-Dimethylundec-1-EN-4-al: Contains an aldehyde group, which also alters its chemical properties.

Uniqueness

3,3-Dimethylundec-1-EN-4-OL is unique due to its combination of a double bond, hydroxyl group, and branched structure. This combination provides a balance of reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

113317-62-7

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

3,3-dimethylundec-1-en-4-ol

InChI

InChI=1S/C13H26O/c1-5-7-8-9-10-11-12(14)13(3,4)6-2/h6,12,14H,2,5,7-11H2,1,3-4H3

InChI Key

LPRSAFOINQJRRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C)(C)C=C)O

Origin of Product

United States

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